Physical properties and solubility profile of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Physical properties and solubility profile of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
An In-depth Technical Guide to the Physical Properties and Solubility Profile of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties and solubility profile of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, a compound of interest within the broader class of pyridinone derivatives. Pyridinone scaffolds are pivotal in medicinal chemistry, offering a versatile framework for drug design.[1][2] Understanding the fundamental properties of this specific molecule is crucial for its application in research and development. This document details its known physical characteristics, explores the structural basis for its predicted solubility, and provides robust, field-proven experimental protocols for accurately determining its solubility in various media. The methodologies described herein are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Significance of the Pyridinone Scaffold
Pyridinones represent a class of six-membered heterocyclic compounds that are cornerstones in medicinal chemistry.[1] Their utility stems from a unique combination of structural features: the ability to act as both hydrogen bond donors and acceptors, and a scaffold that can be readily functionalized to modulate physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity.[1][2][3] This adaptability has led to their widespread use in fragment-based drug design and as bioisosteres for other critical functional groups like amides and phenols.[1]
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate belongs to the 2-pyridinone subclass. In physiological conditions, the pyridinone (keto) tautomer is generally favored over its hydroxypyridine (enol) counterpart, a critical consideration for its interactions in a biological environment.[1] The characterization of its physical properties and, most importantly, its solubility, is a prerequisite for any meaningful investigation into its potential applications, from in vitro assays to formulation development.
Core Physicochemical Properties
The foundational step in characterizing any research compound is to establish its key physical and chemical identifiers. These properties are essential for sample identification, purity assessment, and predicting behavior in various experimental settings.
Table 1: Key Physical and Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate | N/A |
| CAS Number | 663195-13-9 | [4] |
| Molecular Formula | C₉H₁₀BrNO₃ | [4] |
| Molecular Weight | 260.08 g/mol | [4] |
| Canonical SMILES | CCOC(=O)CN1C=CC(=C(C1=O))Br | Inferred |
| Physical Form | Solid (predicted based on similar structures) | N/A |
The Solubility Profile: A Theoretical Framework
A compound's solubility is a direct consequence of its molecular structure. By dissecting the key functional groups of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, we can develop an informed hypothesis about its solubility behavior.
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2-Pyridinone Core : This heterocyclic ring is inherently polar and contains a hydrogen bond donor (N-H in the tautomeric form) and multiple acceptors (the carbonyl oxygen and ring nitrogen). This feature can contribute to solubility in polar solvents.[1] However, 2-pyridone derivatives as a class are often lipophilic.[5] In non-polar, aprotic solvents, 2-pyridones can form dimers, which may influence solubility behavior.[5]
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Bromo Substituent : The bromine atom at the C5 position significantly increases the molecular weight and the lipophilicity of the molecule. This substitution is expected to decrease solubility in aqueous media.
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Ethyl Acetate Sidechain : The ester functional group adds polarity but is flanked by ethyl and methylene groups, contributing to the overall nonpolar character. This sidechain is susceptible to hydrolysis under strongly acidic or basic conditions.
Overall Prediction : The combination of a large, hydrophobic bromine atom and the ethyl acetate moiety likely outweighs the polarity of the pyridinone core, rendering the compound poorly soluble in water but more soluble in organic solvents like DMSO, ethanol, and acetone. This profile is common for drug-like molecules and necessitates precise experimental evaluation.
Experimental Determination of Solubility
Accurate solubility data is critical for everything from designing biological assays to developing formulations.[6][7] The choice of method depends on the stage of research, with high-throughput kinetic assays used for early screening and more rigorous thermodynamic assays employed for lead optimization and pre-formulation.[8][9]
Caption: Logical workflow for solubility assessment in drug discovery.
Kinetic Solubility Determination via Nephelometry
This high-throughput method is ideal for early-stage discovery to quickly rank compounds.[9] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[7][8]
Causality Behind Experimental Choices:
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DMSO Stock: DMSO is used for its ability to dissolve a wide range of organic compounds at high concentrations.[6]
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Nephelometry: This light-scattering technique provides a rapid, instrument-based determination of precipitation, avoiding the subjectivity of visual inspection.[7]
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Why Kinetic? This method is not a true measure of equilibrium solubility but reflects the compound's tendency to precipitate from a supersaturated state, which is relevant for many in vitro assay conditions that start with a DMSO stock.[10]
Step-by-Step Protocol:
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Stock Solution Preparation: Prepare a high-concentration stock solution of the title compound (e.g., 10 mM) in 100% DMSO.
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Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
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Addition to Buffer: Using a liquid handler, add a small, fixed volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a clear-bottom 96-well plate. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize co-solvent effects.
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Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).
-
Measurement: Read the plate using a nephelometer, which measures the intensity of light scattered by any suspended particles (precipitate).
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to a buffer-only control.
Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the true equilibrium solubility of a compound.[10] It measures the saturation concentration of a solution in equilibrium with an excess of the solid compound.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution reaches its maximum saturation point.
-
Prolonged Agitation (24-72h): Guarantees that the system has reached thermodynamic equilibrium, which can be a slow process.[10]
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Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.
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Centrifugation/Filtration: This step is crucial to completely separate the undissolved solid from the saturated solution before analysis.[10]
Caption: Key stages of the shake-flask thermodynamic solubility protocol.
Step-by-Step Protocol:
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Preparation: Add an excess amount of solid Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial.
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Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 72 hours.
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Phase Separation: After equilibration, allow the vials to stand briefly. Withdraw an aliquot of the suspension and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles. Alternatively, centrifuge the vial at high speed and carefully sample the supernatant.
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Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or methanol). Analyze the filtered supernatant and the calibration standards by a validated analytical method, typically HPLC-UV.
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Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.
Recommended Solvents and Media
The choice of solvent is critical and should be tailored to the intended application.
Table 2: Recommended Solvents for Solubility Profiling
| Solvent/Medium | Rationale and Application |
|---|---|
| Phosphate-Buffered Saline (PBS), pH 7.4 | Primary Aqueous Screen: Simulates physiological pH and is the standard for initial aqueous solubility assessment.[6] |
| Biorelevant Media (e.g., FaSSIF, FeSSIF) | Oral Bioavailability Prediction: These media contain bile salts and phospholipids to simulate the contents of the fasted (FaSSIF) or fed (FeSSIF) human intestine, providing a more accurate prediction of solubility for orally administered drugs.[10] |
| Dimethyl Sulfoxide (DMSO) | Stock Solution Preparation: Excellent solubilizing power for a wide range of organic molecules; used to prepare high-concentration stocks for biological screening.[6] |
| Ethanol (EtOH) | Co-solvent/Formulation: A common, pharmaceutically acceptable co-solvent used to increase the solubility of poorly soluble compounds in aqueous formulations. |
Conclusion
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a pyridinone derivative with structural features suggesting low intrinsic aqueous solubility but higher solubility in common organic solvents. This guide provides the theoretical context and, more importantly, the practical, validated methodologies required to robustly characterize its solubility profile. Accurate determination using both kinetic and thermodynamic methods is not merely an academic exercise; it is a fundamental requirement for advancing the compound through the drug discovery and development pipeline, ensuring the generation of reliable data in biological assays and guiding rational formulation strategies.
References
- ProQuest. (n.d.). Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives.
- Unknown. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
- PubMed. (2021, September 1). Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- PMC - NIH. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
- Crystle Chemipharma. (n.d.). Ethyl 2 Bromo Acetate.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- PubMed. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). Ethyl 2-(5-bromopyridin-3-yl)acetate | 847375-33-1.
- ResearchGate. (n.d.). Precursors of pyridinone derivatives.
- Sapphire Bioscience. (n.d.). Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives - ProQuest [proquest.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. rheolution.com [rheolution.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. raytor.com [raytor.com]
